Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate
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Overview
Description
Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate is a complex organic compound that integrates multiple functional groups, including a quinoline moiety, a thiophene ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Derivative: The starting material, 7-chloroquinoline, undergoes a Friedländer synthesis to form the quinoline core.
Thiophene Attachment: The thiophene ring is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Benzoylation: The intermediate product is then subjected to benzoylation using benzoyl chloride in the presence of a base like pyridine.
Esterification: Finally, the esterification of the carboxylic acid group is carried out using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the quinoline moiety, potentially converting it to a tetrahydroquinoline derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound has shown potential as an antimicrobial agent. The quinoline and thiophene moieties are known for their biological activity, making this compound a candidate for further investigation in antimicrobial research .
Medicine
In medicinal chemistry, Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate is being explored for its anticancer properties. The compound’s ability to interact with DNA and inhibit cell proliferation is of particular interest .
Industry
Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its complex structure allows for the creation of derivatives with specific desired properties.
Mechanism of Action
The mechanism of action of Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate involves multiple pathways:
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.
Anticancer Activity: It intercalates into DNA, disrupting replication and transcription processes, ultimately leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid, which share the thiophene ring.
Benzoate Esters: Compounds such as methyl benzoate, which share the ester functional group.
Uniqueness
Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate is unique due to its combination of a quinoline moiety, a thiophene ring, and a benzoate ester. This combination imparts a broad spectrum of biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
133791-17-0 |
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Molecular Formula |
C28H22ClNO3 |
Molecular Weight |
455.93 |
IUPAC Name |
methyl 2-[3-[3-[(7-chloroquinolin-2-yl)-thiophen-2-ylmethyl]phenyl]-3-oxopropyl]benzoate |
InChI |
InChI=1S/C31H24ClNO3S/c1-36-31(35)25-9-3-2-6-20(25)13-16-28(34)22-7-4-8-23(18-22)30(29-10-5-17-37-29)26-15-12-21-11-14-24(32)19-27(21)33-26/h2-12,14-15,17-19,30H,13,16H2,1H3 |
SMILES |
COC(=O)C1=CC=CC=C1CCC(=O)C2=CC=CC(=C2)C(C3=NC4=C(C=CC(=C4)Cl)C=C3)C5=CC=CS5 |
Origin of Product |
United States |
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